

chemical structure and properties of Durlobactam Sodium

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Compound of Interest

Compound Name: Durlobactam Sodium

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Durlobactam Sodium: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Durlobactam Sodium is a novel, broad-spectrum β -lactamase inhibitor of the diazabicyclooctane class, developed to address the growing threat of multidrug-resistant Gramnegative bacteria, particularly Acinetobacter baumannii.[1][2] In combination with the β -lactam antibiotic sulbactam, durlobactam restores its activity against strains that have acquired resistance through the production of serine β -lactamases.[3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **Durlobactam Sodium**, supported by available experimental data and protocols.

Chemical Structure and Physicochemical Properties

Durlobactam is a non- β -lactam, diazabicyclooctane-based compound.[3] The sodium salt form enhances its pharmaceutical properties.

Chemical Structure:

Caption: Chemical structure of **Durlobactam Sodium**.

Table 1: Physicochemical Properties of **Durlobactam Sodium**

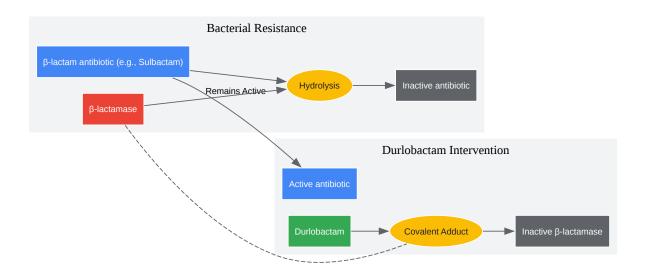


Property	Value	Reference(s)	
IUPAC Name	sodium;[(2S,5R)-2-carbamoyl- 3-methyl-7-oxo-1,6- diazabicyclo[3.2.1]oct-3-en-6- yl] sulfate	[5]	
Molecular Formula	C8H10N3NaO6S	[5][6]	
Molecular Weight	299.24 g/mol	[5][6]	
CAS Number	1467157-21-6	[7]	
Synonyms	ETX2514 Sodium, F78MDZ9CW9	[6][7]	

Mechanism of Action

Durlobactam is a potent inhibitor of Ambler class A, C, and D serine β -lactamases.[2][8] Its mechanism involves the formation of a covalent, yet reversible, acyl-enzyme intermediate with the serine residue in the active site of the β -lactamase.[3][8] This prevents the hydrolysis and inactivation of β -lactam antibiotics like sulbactam.





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Caption: Mechanism of action of Durlobactam.

In Vitro Activity

The inhibitory activity of Durlobactam has been quantified against various β -lactamases, and its combination with sulbactam has been tested against clinical isolates of A. baumannii.

Table 2: Inhibitory Activity of Durlobactam against Purified β-Lactamases

Enzyme (Ambler Class)	IC ₅₀ (nM)	Reference(s)
KPC-2 (A)	4	[9]
AmpC (C)	14	[9]
OXA-24 (D)	190	[9]

Table 3: In Vitro Activity of Sulbactam-Durlobactam against Acinetobacter baumannii



Parameter	Value (µg/mL)	Reference(s)
Sulbactam MIC ₉₀	64	[10]
Sulbactam-Durlobactam MIC ₉₀	2	[10]

Pharmacokinetics

Pharmacokinetic properties of **Durlobactam Sodium** have been evaluated in healthy adult subjects.

Table 4: Pharmacokinetic Parameters of Durlobactam in Healthy Adults

Parameter	Value	Reference(s)
Elimination Half-Life (t½)	2.52 ± 0.77 h	[3]
Volume of Distribution (Vd)	30.3 ± 12.9 L	[3]
Clearance (CL)	9.96 ± 3.11 L/h	[3]
Urinary Excretion (unchanged)	78%	[3]

Clinical Efficacy

The efficacy and safety of sulbactam-durlobactam were evaluated in the ATTACK trial, a Phase 3, randomized, controlled, non-inferiority trial comparing it to colistin for the treatment of infections caused by carbapenem-resistant Acinetobacter baumannii-calcoaceticus complex (ABC).[11][12]

Table 5: Key Efficacy Outcomes from the ATTACK Trial



Outcome	Sulbactam- Durlobactam (%)	Colistin (%)	Reference(s)
28-Day All-Cause Mortality	19	32.3	[11]
Clinical Cure	64	35 (monomicrobial) / 53 (polymicrobial)	[11]
Favorable Microbiological Outcome	67 (monomicrobial) / 70 (polymicrobial)	33 (monomicrobial) / 63 (polymicrobial)	[11]
Nephrotoxicity	13	38	[1]

Experimental Protocols Minimum Inhibitory Concentration (MIC) Determination

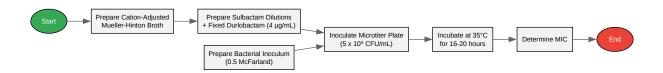
The in vitro activity of sulbactam-durlobactam is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution MIC Assay

- Preparation of Media: Cation-adjusted Mueller-Hinton broth (CAMHB) is prepared according to the manufacturer's instructions.
- Preparation of Antibiotics: Stock solutions of sulbactam and durlobactam are prepared. For testing, serial twofold dilutions of sulbactam are prepared in CAMHB. Durlobactam is added to each dilution at a fixed concentration of 4 μg/mL.[13]
- Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium. Colonies
 are suspended in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland
 standard. This suspension is further diluted to yield a final inoculum concentration of
 approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
- Incubation: The microtiter plates are incubated at 35 ± 2 °C for 16-20 hours in ambient air.



• Reading Results: The MIC is determined as the lowest concentration of sulbactam (in the presence of 4 μg/mL durlobactam) that completely inhibits visible growth of the organism.



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Caption: Workflow for MIC Determination.

Murine Thigh Infection Model

This in vivo model is used to evaluate the efficacy of antimicrobial agents in a localized soft tissue infection.

Protocol: Neutropenic Mouse Thigh Infection Model

- Induction of Neutropenia: Mice (e.g., ICR [CD-1]) are rendered neutropenic by intraperitoneal
 injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days
 prior to infection and 100 mg/kg one day before infection.[3]
- Infection: Mice are anesthetized, and each thigh is injected intramuscularly with a bacterial suspension (e.g., 0.1 mL of 10⁷ CFU/mL S. aureus).[3]
- Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the investigational
 drug or vehicle control is initiated via the desired route (e.g., subcutaneous or intravenous).
 Dosing regimens can be varied to determine pharmacokinetic/pharmacodynamic
 relationships.
- Endpoint Analysis: At the end of the study period (e.g., 24 hours post-infection), mice are euthanized. The thighs are aseptically removed, weighed, and homogenized in a sterile buffer (e.g., PBS).

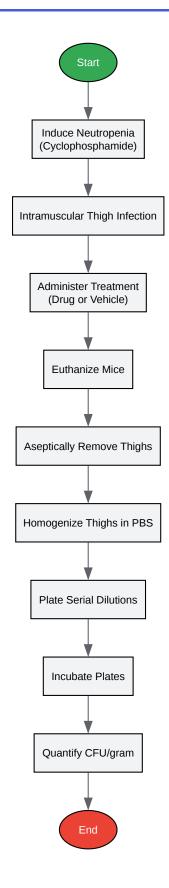
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 Bacterial Load Quantification: Serial dilutions of the thigh homogenates are plated on appropriate agar media. After incubation, colony-forming units (CFU) are counted to determine the bacterial load per gram of tissue.[3]





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Caption: Workflow for Murine Thigh Infection Model.



Synthesis

A general synthetic scheme for Durlobactam has been described, starting from a key hydroxyurea intermediate.

Simplified Synthetic Pathway:

A multi-step synthesis is employed, involving an aza-Diels-Alder reaction followed by a series of deprotection, protection, coupling, and cyclization steps to form the diazabicyclooctane core. The final steps involve sulfation and salt formation.[14]



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Caption: Simplified Synthetic Pathway of **Durlobactam Sodium**.

Conclusion

Durlobactam Sodium, in combination with sulbactam, represents a significant advancement in the treatment of serious infections caused by multidrug-resistant Acinetobacter baumannii. Its potent and broad-spectrum inhibition of serine β -lactamases, favorable pharmacokinetic profile, and demonstrated clinical efficacy and safety make it a valuable addition to the antimicrobial arsenal. Further research into its application against other resistant pathogens may be warranted.

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